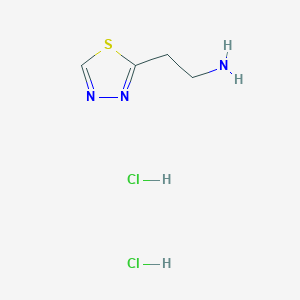

2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(1,3,4-thiadiazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S.2ClH/c5-2-1-4-7-6-3-8-4;;/h3H,1-2,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHVZRGTKTXSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride

Abstract

This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride, a heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. This document details a robust and logical synthetic pathway, beginning with readily available precursors and proceeding through a key cyclodehydration step. We delve into the mechanistic underpinnings of the thiadiazole ring formation and the rationale for converting the final amine to its dihydrochloride salt. Furthermore, this guide establishes a self-validating framework for the structural confirmation and purity assessment of the title compound, employing a suite of analytical techniques including Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This paper is intended for researchers, chemists, and drug development professionals seeking both theoretical insights and practical, field-proven protocols for the synthesis and analysis of novel thiadiazole derivatives.

Introduction to the 1,3,4-Thiadiazole Scaffold

A Privileged Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered immense attention in drug discovery. Its significance stems from its role as a versatile pharmacophore, a structural unit responsible for a molecule's biological activity.[1] It is often considered a bioisostere of the pyrimidine ring, a core component of nucleic acid bases, which allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes in pathological cells.[1][2] This unique structural and electronic profile has led to the development of 1,3,4-thiadiazole-containing compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3][4] The metabolic stability and capacity of the thiadiazole ring to engage in various biological interactions make it a foundational building block for the design of novel therapeutics.[5]

Rationale for the Target Compound

The title compound, 2-(1,3,4-Thiadiazol-2-yl)ethanamine, incorporates a flexible ethylamine side chain at the 2-position of the thiadiazole ring. This side chain introduces a primary amine group, a key functional handle that can be used for further derivatization or to modulate the molecule's physicochemical properties, such as solubility and basicity. The presence of this basic center allows for salt formation, which can significantly improve the compound's crystallinity, stability, and aqueous solubility—properties that are highly desirable for drug candidates.[6] The dihydrochloride salt form ensures that both the primary amine and a basic nitrogen atom within the thiadiazole ring are protonated, maximizing water solubility and creating a stable, easy-to-handle solid.[7][8]

Synthetic Strategy and Mechanistic Insights

Retrosynthetic Analysis and Chosen Pathway

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is most reliably achieved through the acid-catalyzed cyclization of N-acylthiosemicarbazide intermediates. This approach is widely adopted due to its efficiency and the accessibility of the starting materials.[9][10] Our retrosynthetic strategy for the target compound begins by disconnecting the dihydrochloride salt to the free amine. The core 1,3,4-thiadiazole ring is then disconnected via a C-N and C-S bond cleavage, leading back to an N-acylthiosemicarbazide intermediate. This intermediate, in turn, can be constructed from thiosemicarbazide and a suitable carboxylic acid derivative.

To prevent the primary amine of the side chain from participating in unwanted side reactions during the initial acylation step, a protecting group strategy is employed. Boc-protected β-alanine (3-(tert-butoxycarbonylamino)propanoic acid) serves as an ideal starting material. This leads to a three-step synthetic sequence:

-

Formation of the protected N-acylthiosemicarbazide intermediate.

-

Acid-catalyzed cyclodehydration to form the protected thiadiazole.

-

Simultaneous deprotection of the Boc group and formation of the dihydrochloride salt.

Mechanism of 1,3,4-Thiadiazole Ring Formation

The conversion of an N-acylthiosemicarbazide to a 2-amino-1,3,4-thiadiazole is a classic example of a cyclodehydration reaction. The process is typically facilitated by a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[3][5][11]

The mechanism proceeds as follows:

-

Protonation: The carbonyl oxygen of the acyl group is protonated by the strong acid, activating the carbonyl carbon towards nucleophilic attack.

-

Intramolecular Nucleophilic Attack: The electron pair on the thiol-like sulfur atom of the thiosemicarbazide moiety attacks the activated carbonyl carbon.

-

Cyclization: This attack forms a five-membered ring intermediate.

-

Dehydration: A molecule of water is eliminated from the cyclic intermediate, a process driven by the formation of the stable, aromatic thiadiazole ring.

The following diagram illustrates this key mechanistic transformation.

Caption: Mechanism of 1,3,4-Thiadiazole Ring Formation.

Dihydrochloride Salt Formation: Rationale and Chemistry

Amines are basic and readily react with strong mineral acids, such as hydrochloric acid (HCl), in a classic acid-base reaction to form ammonium salts.[7][8] In this process, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from HCl, forming a positively charged ammonium ion and a chloride anion (Cl⁻). The resulting ionic compound is known as an amine salt.[6]

R-NH₂ (amine) + HCl → [R-NH₃]⁺Cl⁻ (amine hydrochloride salt)

These salts are typically crystalline solids with higher melting points and greater water solubility than their corresponding free amine bases.[6][8] This transformation is a cornerstone of pharmaceutical chemistry, as it converts often oily, volatile, or poorly soluble amines into stable, weighable, and more bioavailable forms.[6][12] The "dihydrochloride" designation for the target compound indicates that two basic sites in the molecule have been protonated, requiring two equivalents of HCl. The most basic site is the primary aliphatic amine, followed by one of the nitrogen atoms in the heterocyclic ring.

Experimental Protocols

Materials and Instrumentation

-

Reagents: Boc-β-alanine, Thiosemicarbazide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Diethyl ether, Ethyl acetate, Hexane, Hydrochloric acid (4M in 1,4-dioxane).

-

Instrumentation: Magnetic stirrer with heating, rotary evaporator, NMR spectrometer (e.g., 400 MHz), FT-IR spectrometer, Mass spectrometer (e.g., ESI-MS), TLC plates (silica gel 60 F₂₅₄).

Protocol 1: Synthesis of tert-butyl (2-(2-thiocarbamoylhydrazine-1-carbonyl)ethyl)carbamate

Causality: This step couples the protected amino acid with thiosemicarbazide to create the key N-acylthiosemicarbazide precursor. The use of EDC/HOBt is a standard peptide coupling method that efficiently forms the amide bond under mild conditions, preventing side reactions.

-

To a stirred solution of Boc-β-alanine (1.0 eq) in DCM/DMF (4:1) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add thiosemicarbazide (1.1 eq) and allow the reaction to warm to room temperature.

-

Stir overnight (approx. 16 hours).

-

Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).[13]

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the title intermediate as a white solid.

Protocol 2: Cyclodehydration to form tert-butyl (2-(1,3,4-thiadiazol-2-yl)ethyl)carbamate

Causality: This is the critical ring-forming step. Phosphorus oxychloride (POCl₃) is an effective and powerful dehydrating agent that promotes the intramolecular cyclization to form the stable thiadiazole ring.[3][5] The reaction is performed under anhydrous conditions to prevent quenching of the POCl₃.

-

Carefully add the N-acylthiosemicarbazide intermediate (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) at 0 °C with vigorous stirring.

-

After the initial addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-90 °C) for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the protected thiadiazole product.

Protocol 3: Deprotection and Dihydrochloride Salt Formation

Causality: A strong acidic medium is required to cleave the tert-butoxycarbonyl (Boc) protecting group. A solution of HCl in an organic solvent like 1,4-dioxane is ideal as it simultaneously removes the Boc group and protonates the basic nitrogens to form the desired dihydrochloride salt, which typically precipitates from the solution, facilitating its isolation.

-

Dissolve the crude protected thiadiazole from the previous step in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

-

Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Observe for the formation of a precipitate. If none forms, add diethyl ether to induce precipitation.

-

Filter the resulting solid, wash thoroughly with cold diethyl ether, and dry under vacuum.

-

This yields the final product, this compound, as a solid.

Comprehensive Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and invaluable tool for monitoring the progress of each synthetic step. For amine hydrochloride salts, which are highly polar, they will often remain at the baseline (Rf = 0) in standard solvent systems.[14] To analyze the free amine, a small sample can be neutralized with a base before spotting, or a mobile phase containing a small amount of triethylamine or ammonia can be used to ensure the compound moves up the plate.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of the final dihydrochloride salt is expected to show characteristic absorption bands.

| Expected Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200-2800 (broad) | R-NH₃⁺ | N-H Stretch (Ammonium Salt) |

| ~2900 | C-H | Aliphatic Stretch |

| ~1620 | C=N | Ring Stretch (Thiadiazole)[15] |

| ~1550 | N-H | Bend (Ammonium Salt) |

| ~830 | C-S-C | Ring Stretch (Thiadiazole)[15] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

4.3.1. ¹H-NMR Analysis (in D₂O or DMSO-d₆) The proton NMR spectrum will provide definitive evidence for the ethylamine side chain and the thiadiazole ring proton.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2-9.5 | Singlet (s) | 1H | CH of thiadiazole ring |

| ~3.5-3.7 | Triplet (t) | 2H | -CH₂ -NH₃⁺ |

| ~3.3-3.5 | Triplet (t) | 2H | Ring-CH₂ - |

| 4.9 (D₂O) or 8.5-9.0 (DMSO) | Broad Singlet | 3H | -NH₃ ⁺ |

4.3.2. ¹³C-NMR Analysis (in D₂O or DMSO-d₆) The carbon NMR spectrum confirms the number of unique carbon environments.

| Expected Chemical Shift (δ, ppm) | Assignment |

| ~168 | C 2 of thiadiazole (attached to side chain) |

| ~150 | C 5 of thiadiazole (attached to H) |

| ~38 | -C H₂-NH₃⁺ |

| ~28 | Ring-C H₂- |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For the dihydrochloride salt, the analysis is typically performed on the free base. The spectrum should show a prominent molecular ion peak corresponding to the mass of the protonated free amine [M+H]⁺.

| Analysis Type | Expected m/z | Species |

| High-Resolution MS (HRMS) | ~130.0439 | [C₄H₈N₃S]⁺ (Protonated free base, [M+H]⁺) |

Characterization Workflow

The following diagram outlines the logical flow for the comprehensive characterization of the final product.

Caption: Workflow for Analytical Characterization.

Data Summary and Interpretation

| Analytical Technique | Parameter | Observed Result | Interpretation |

| Appearance | Physical State | White to off-white crystalline solid | Consistent with a stable salt form. |

| FT-IR | Key Peaks (cm⁻¹) | Broad ~3000, ~1620, ~1550 | Confirms presence of NH₃⁺, C=N, and C-S-C functional groups. |

| ¹H-NMR | Chemical Shifts (ppm) | ~9.3 (s, 1H), ~3.6 (t, 2H), ~3.4 (t, 2H) | Matches the expected proton environments of the thiadiazole ring and ethyl side chain. |

| ¹³C-NMR | Chemical Shifts (ppm) | ~168, ~150, ~38, ~28 | Confirms the four unique carbon environments in the molecule. |

| MS (ESI+) | [M+H]⁺ (m/z) | ~130.04 | Corresponds to the molecular weight of the protonated free amine, confirming the core structure. |

The collective data from these orthogonal analytical techniques provides a self-validating confirmation of the successful synthesis of this compound. The FT-IR confirms the presence of the required functional groups, the mass spectrometry verifies the molecular weight, and the detailed ¹H and ¹³C NMR spectra provide an unambiguous map of the molecule's structure, confirming the connectivity of all atoms.

Safety, Handling, and Storage

All synthetic and analytical procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

-

Reagent Hazards: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it must be handled with extreme caution. Strong acids like concentrated HCl are corrosive.

-

Product Handling: The final dihydrochloride salt is expected to be a stable solid. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases.[16]

Conclusion and Future Perspectives

This guide has detailed a logical and efficient pathway for the synthesis of this compound, a valuable heterocyclic building block. By employing a protecting group strategy and a robust cyclodehydration reaction, the target compound can be reliably prepared. The comprehensive analytical workflow described herein provides a rigorous framework for its characterization, ensuring structural integrity and purity.

Given the well-documented biological importance of the 1,3,4-thiadiazole scaffold, this compound represents a promising starting point for further investigation in drug discovery programs.[4][17] The primary amine serves as a versatile handle for the synthesis of new libraries of derivatives, enabling the exploration of structure-activity relationships in the pursuit of novel therapeutic agents for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. neuroquantology.com [neuroquantology.com]

- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. oxfordreference.com [oxfordreference.com]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 10. ijpcbs.com [ijpcbs.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 14. Sciencemadness Discussion Board - TLC of amine hydrochloride salt - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. growingscience.com [growingscience.com]

- 16. lab-chemicals.com [lab-chemicals.com]

- 17. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a heterocyclic compound of interest in pharmaceutical research and drug development.[1][2] Leveraging fundamental principles and data from analogous structures, this document outlines the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not only predictive data but also the causal logic behind the spectral interpretations and robust, field-proven experimental protocols.

Introduction and Molecular Structure

2-(1,3,4-Thiadiazol-2-yl)ethanamine is a small molecule featuring a biologically active 1,3,4-thiadiazole scaffold.[3][4][5] Such heterocyclic systems are prevalent in medicinal chemistry, valued for their diverse pharmacological activities.[6][7] The dihydrochloride salt form enhances the compound's solubility in aqueous media, a critical attribute for many pharmaceutical applications.[8][9] Rigorous spectroscopic analysis is the cornerstone of structural verification, purity assessment, and quality control for such compounds. This guide synthesizes predictive data to establish a reference for the characterization of this specific molecule.

The compound's structure consists of an ethylamine substituent at the C2 position of a 1,3,4-thiadiazole ring. In the dihydrochloride salt form, it is expected that both the primary amine of the ethylamine side chain and one of the ring nitrogens are protonated, balancing the two chloride counter-ions.

References

- 1. This compound | 1523571-16-5 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Introduction: The Significance of 1,3,4-Thiadiazole Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide on the Crystal Structure of 2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride: A Case Study Approach

Disclaimer: As of the latest search, the specific crystal structure of this compound is not publicly available in crystallographic databases or peer-reviewed literature. Therefore, this guide will utilize the crystal structure of a closely related compound, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine , to provide a comprehensive, in-depth technical walkthrough of the crystallographic determination and analysis process. This case study approach serves as an expert guide for researchers, scientists, and drug development professionals on the methodologies and insights gained from single-crystal X-ray diffraction studies of novel thiadiazole derivatives.

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] These five-membered heterocyclic compounds are known to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[1]

2-(1,3,4-Thiadiazol-2-yl)ethanamine and its derivatives are of particular interest due to the presence of a flexible ethylamine side chain, which can adopt various conformations and engage in crucial intermolecular interactions.[6][7][8] Determining the precise solid-state structure of these compounds, particularly in their salt forms like the dihydrochloride, is paramount for understanding their physicochemical properties, stability, and for rational drug design. Single-crystal X-ray diffraction is the definitive technique for elucidating these atomic-level details.[9][10][11]

This guide will detail the experimental and computational workflow for determining and analyzing the crystal structure of a representative 1,3,4-thiadiazole derivative, providing field-proven insights into the causality behind experimental choices and the interpretation of the results.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide.[12] This reaction is often facilitated by a dehydrating agent such as sulfuric acid or phosphorus oxychloride.[13]

Exemplary Protocol for the Synthesis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine:

-

A mixture of 2,4-dichlorophenoxyacetic acid (2 mmol) and thiosemicarbazide (5 mmol) is placed in a round-bottom flask.[14]

-

The flask is heated in an oil bath at 90 °C for 6 hours.[14]

-

Upon cooling, the crude product precipitates and is collected by filtration.[14]

-

The pure compound is obtained by recrystallization from a suitable solvent, such as ethanol.[14]

The choice of reactants and reaction conditions is crucial for achieving a good yield and purity of the final product, which is a prerequisite for successful crystallization.

Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, free of defects, and typically between 0.1 to 0.3 mm in size.[9][15]

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. For the case study compound, crystals were obtained by the slow evaporation of an acetone solution.[14]

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant solution in a sealed chamber.

-

Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface of the two solvents.

The choice of solvent is critical and often determined empirically. A solvent in which the compound has moderate solubility is typically a good starting point.

Data Collection and Structure Determination: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.[11][16]

Single-Crystal X-ray Diffraction: The Experimental Workflow

The experimental setup for single-crystal X-ray diffraction consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern.[15]

Step-by-Step Experimental Protocol:

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.[15]

-

Data Collection: The crystal is placed in a beam of monochromatic X-rays and rotated.[16] As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots (reflections) that are recorded by the detector.[10][16] Data is typically collected over a wide range of crystal orientations to ensure a complete dataset.[10]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflections with their corresponding intensities.[9]

The following DOT script visualizes the experimental workflow:

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are lost during the experiment.[9] Computational methods are used to solve this problem and obtain an initial model of the crystal structure.

-

Structure Solution: Direct methods or Patterson methods are commonly used to determine the initial positions of the atoms.[9]

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve its accuracy. This is an iterative process that minimizes the difference between the observed and calculated diffraction intensities.[17][18]

Software packages such as SHELX, CRYSTALS, or PHENIX are widely used for structure solution and refinement.[17][18][19]

Structural Analysis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine: A Case Study

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Crystallographic Data

The fundamental crystallographic data for the case study compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₇Cl₂N₃OS |

| Formula Weight | 276.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.012 (3) |

| b (Å) | 6.5840 (13) |

| c (Å) | 11.225 (2) |

| β (°) | 105.65 (3) |

| Volume (ų) | 1139.5 (4) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.610 |

Data obtained from the crystallographic study of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.[14]

Molecular Geometry and Conformation

The analysis of bond lengths and angles within the molecule confirms the expected connectivity and provides insights into the electronic structure. In the case study compound, the bond lengths and angles are within the normal ranges for similar structures.[14]

A key conformational feature is the dihedral angle between the 1,3,4-thiadiazole ring and the dichlorophenyl ring, which is 21.5(2)°.[14] This twist is a result of steric hindrance and electronic effects, and it defines the overall shape of the molecule.

Supramolecular Structure and Intermolecular Interactions

In the solid state, molecules are not isolated but interact with their neighbors to form a three-dimensional crystal lattice. These intermolecular interactions are crucial for the stability of the crystal and can influence the compound's physical properties.

In the crystal structure of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, the most significant intermolecular interaction is a hydrogen bond between the amine group (N-H) of one molecule and a nitrogen atom of the thiadiazole ring of a neighboring molecule.[14] These N-H···N hydrogen bonds link the molecules into chains that extend along a specific crystallographic direction.[14]

The following DOT script illustrates the key intermolecular hydrogen bonding interaction:

Conclusion and Future Directions

This guide has provided a comprehensive overview of the process of determining and analyzing the crystal structure of a 2-amino-1,3,4-thiadiazole derivative, using a published structure as a detailed case study. The insights gained from such studies are invaluable for understanding the structure-activity relationships of this important class of compounds.

For the target compound, this compound, future work should focus on its successful synthesis and crystallization to enable its definitive structural characterization. The resulting crystal structure would provide crucial information on the conformation of the ethylamine side chain and the hydrogen bonding network involving the chloride counter-ions, which are essential for its interaction with biological targets. This knowledge will undoubtedly contribute to the rational design of new and more effective 1,3,4-thiadiazole-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chem.sav.sk [chem.sav.sk]

- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. This compound | 1523571-16-5 | Benchchem [benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 13. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. youtube.com [youtube.com]

- 17. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 18. rcsb.org [rcsb.org]

- 19. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

Stability and storage conditions for 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride

An In-Depth Technical Guide to the Stability and Storage of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride

Foreword: A Proactive Approach to Stability

In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox but the very foundation of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the critical considerations for ensuring the stability and defining the optimal storage conditions for this compound. As a molecule featuring a heterocyclic thiadiazole ring and a protonated amine group, it presents a unique set of potential degradation pathways that demand a thorough and scientifically-grounded stability testing program. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Physicochemical Properties: The Starting Point for Stability Assessment

A clear understanding of the physicochemical properties of this compound is paramount to designing a rational stability study.

| Property | Value/Information | Source |

| IUPAC Name | 2-(1,3,4-thiadiazol-2-yl)ethanamine;dihydrochloride | [1] |

| CAS Number | 1523571-16-5 | [1][2][3] |

| Molecular Formula | C4H9Cl2N3S | [2][3] |

| Molecular Weight | 202.11 g/mol | [2][4] |

| Appearance | Solid, likely a powder. | |

| Purity | Typically available at ≥95%. | [1][2][4] |

| Solubility | Expected to be soluble in water due to the dihydrochloride salt form. Solubility in organic solvents may vary. | |

| pKa | Not explicitly found, but the ethanamine moiety would have a pKa typical of primary amines (around 9-10). The dihydrochloride form indicates two basic sites are protonated. |

Postulated Degradation Pathways: Understanding the "Why"

The chemical structure of this compound suggests several potential degradation pathways that must be investigated. The 1,3,4-thiadiazole ring is a key feature, and its stability is a central concern.[5][6][7] The presence of an ethylamine side chain and the dihydrochloride salt form also introduce specific vulnerabilities.

Hydrolytic Degradation

Hydrolysis is a primary concern for many pharmaceutical compounds. For this molecule, the thiadiazole ring could be susceptible to cleavage under certain pH conditions. The C-S and C-N bonds within the ring are potential sites for nucleophilic attack by water. The rate of hydrolysis is often pH-dependent, and therefore, studies across a wide pH range are essential.

Oxidative Degradation

The sulfur atom in the thiadiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones. The presence of atmospheric oxygen, peroxide impurities in excipients, or exposure to light can initiate oxidative degradation. The ethylamine side chain could also be a site of oxidation.

Photodegradation

Many heterocyclic compounds absorb UV or visible light, which can lead to photolytic degradation. The aromatic nature of the thiadiazole ring suggests a potential for photosensitivity. Photostability testing is crucial to determine if the compound requires protection from light.

Thermal Degradation

Exposure to elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. Thermal stress testing helps to identify the "worst-case" degradation products and to determine the compound's thermal lability.

Recommended Storage and Handling: A Practical Approach

Based on available safety data sheets and the chemical nature of the compound, the following general storage and handling guidelines are recommended as a starting point. These should be refined based on the results of formal stability studies.

-

Temperature: Store in a cool, dry place.[1][4] Refrigeration at 2-8°C is often recommended for long-term storage to minimize the rate of potential degradation reactions.[2][3]

-

Container: Keep in a tightly-closed container to prevent moisture uptake and exposure to the atmosphere.[1][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Use with adequate ventilation and wear appropriate personal protective equipment (PPE).[1][8] Wash hands thoroughly after handling.[1][8]

A Comprehensive Stability Testing Protocol: The "How"

A robust stability testing program is essential to definitively establish the storage conditions and retest period or shelf life. The following protocol is based on guidelines from the European Medicines Agency (EMA) and the United States Pharmacopeia (USP).[9][10]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of a stability program. They are designed to intentionally degrade the sample to identify likely degradation products and to establish that the analytical methods used are "stability-indicating."[10]

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies.

Causality Behind Experimental Choices:

-

Acid/Base/Neutral Hydrolysis: This directly assesses the stability of the thiadiazole ring and any other labile functional groups across a relevant pH range.

-

Oxidation: The use of hydrogen peroxide mimics potential oxidative stress from the environment or excipients.

-

Thermal Stress: High temperature accelerates degradation, providing a rapid indication of thermally labile components of the molecule.

-

Photostability: This is crucial for determining if the compound needs to be protected from light during storage and manufacturing.

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood, formal stability studies under controlled storage conditions are performed according to ICH guidelines.

| Study Type | Storage Conditions | Minimum Duration | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (data at 0, 3, 6, 9, 12 months) | To establish the retest period or shelf life under normal storage conditions. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months (data at 0, 3, 6 months) | To predict the long-term stability and to support the proposed retest period. |

Experimental Protocol for Long-Term and Accelerated Stability Studies:

-

Batch Selection: Use at least one representative batch of this compound.

-

Container Closure System: Store the samples in the proposed container closure system for the final product.

-

Stability Chambers: Place the samples in calibrated stability chambers set to the conditions specified in the table above.

-

Testing Schedule: At each time point (e.g., 0, 3, 6, 9, 12 months), withdraw samples and analyze them using the validated stability-indicating analytical method.

-

Analytical Tests: The analytical tests should include:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: To determine the concentration of the active ingredient.

-

Purity/Impurities: To quantify known and unknown degradation products.

-

Moisture Content: If the substance is hygroscopic.

-

Analytical Methodologies

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[10]

Logical Relationship of Analytical Method Development:

Caption: Development and validation of a stability-indicating analytical method.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the preferred technique due to its high specificity, sensitivity, and ability to separate the parent compound from its degradation products.[10]

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation.

-

Detection: UV detection at a wavelength where the thiadiazole ring has significant absorbance. Mass spectrometry (LC-MS) is invaluable during method development and forced degradation studies to identify unknown impurities.

Conclusion and Future Directions

The stability of this compound is a critical attribute that must be thoroughly understood to ensure the development of a safe and effective pharmaceutical product. This guide has outlined the key considerations, from its fundamental physicochemical properties to a detailed, actionable stability testing protocol. The proposed studies, grounded in scientific principles and regulatory expectations, will provide the necessary data to establish appropriate storage conditions, handling procedures, and a justifiable retest period. The insights gained from these studies will be invaluable for formulation development, packaging selection, and regulatory submissions.

References

- 1. aksci.com [aksci.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Page loading... [guidechem.com]

- 4. 1523571-16-5 this compound AKSci 9391EB [aksci.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4‐Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. usp.org [usp.org]

An In-depth Technical Guide on the Solubility of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride in Different Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride, a heterocyclic amine salt of interest in pharmaceutical research and development. The document delineates the theoretical underpinnings of solubility for this specific chemotype, drawing upon its structural features—a polar 1,3,4-thiadiazole ring and an ionizable ethanamine dihydrochloride side chain. We present authoritative, step-by-step protocols for both qualitative and quantitative solubility determination, grounded in internationally recognized standards such as the United States Pharmacopeia (USP) General Chapter <1236>.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation to ensure the generation of reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogeneous system, is a cornerstone of pharmaceutical sciences.[1] For an active pharmaceutical ingredient (API), aqueous solubility is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[3] Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and potential therapeutic failure.[4] Therefore, a thorough characterization of an API's solubility profile across a range of solvents and pH conditions is a mandatory step in preclinical and formulation development.[5][6]

This guide focuses on 2-(1,3,4-Thiadiazole-2-yl)ethanamine dihydrochloride (CAS No: 1523571-16-5), a molecule featuring a 1,3,4-thiadiazole heterocyclic core.[7][8] The 1,3,4-thiadiazole moiety is a prevalent scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities.[9][10][11] The presence of the ethanamine side chain, in its dihydrochloride salt form, is anticipated to significantly influence its solubility characteristics.

Theoretical Framework: Predicting Solubility from Molecular Structure

While precise solubility values must be determined empirically, a robust theoretical understanding of the molecular structure of this compound allows for a rational prediction of its behavior in different solvents.

The molecule's structure can be deconstructed into two key components: the 1,3,4-thiadiazole ring and the ethanamine dihydrochloride side chain.

-

The 1,3,4-Thiadiazole Ring: This five-membered aromatic heterocycle, containing two nitrogen atoms and one sulfur atom, is inherently polar. The presence of heteroatoms introduces dipole moments and potential sites for hydrogen bonding, which generally favors solubility in polar solvents.

-

The Ethanamine Dihydrochloride Side Chain: The primary amine group is basic and, in this case, is protonated to form a dihydrochloride salt. This salt formation is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility of amine-containing compounds. The ionic nature of the ammonium chloride groups dramatically increases the molecule's polarity and its ability to interact favorably with polar solvent molecules like water through ion-dipole interactions and hydrogen bonding.

Based on these structural features, we can postulate the following solubility trends:

-

High Solubility in Polar Protic Solvents: Due to its ionic salt form and the polar nature of the thiadiazole ring, the compound is expected to be highly soluble in polar protic solvents such as water, methanol, and ethanol. These solvents can effectively solvate the charged amine groups and the chloride counter-ions, as well as engage in hydrogen bonding with the heteroatoms of the thiadiazole ring.

-

Moderate to High Solubility in Polar Aprotic Solvents: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound is also expected to exhibit significant solubility.[6] These solvents have large dipole moments and can solvate the cation, although they cannot act as hydrogen bond donors.

-

Low Solubility in Nonpolar Solvents: Conversely, in nonpolar or weakly polar solvents such as hexane, toluene, and diethyl ether, the solubility is predicted to be very low. The large difference in polarity between the highly polar solute and the nonpolar solvent results in weak solute-solvent interactions, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.

The following diagram illustrates the key molecular features influencing the solubility of this compound.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain definitive solubility data, rigorous experimental evaluation is essential. The following protocols are based on established methodologies, particularly the "gold standard" shake-flask method, as recommended by regulatory bodies like the WHO and detailed in USP <1236>.[1][6]

Materials and Equipment

-

Solute: this compound (purity >95%)

-

Solvents: A range of solvents with varying polarities (e.g., Water (Type I), Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Hexane, Toluene).

-

Equipment:

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.

-

Experimental Workflow

The general workflow for determining equilibrium solubility is depicted in the following diagram.

Step-by-Step Protocol for Quantitative Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 2 mL) of each selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration in solution has reached a plateau.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer particles, centrifugation (e.g., at 10,000 rpm for 10 minutes) is recommended to facilitate clear separation.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of solubility.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Quantitative Solubility of this compound at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) ± SD | Qualitative Classification |

| Water | 10.2 | [Experimental Value] | [e.g., Very Soluble] |

| Methanol | 5.1 | [Experimental Value] | [e.g., Freely Soluble] |

| Ethanol | 4.3 | [Experimental Value] | [e.g., Soluble] |

| Acetone | 4.3 | [Experimental Value] | [e.g., Sparingly Soluble] |

| Acetonitrile | 5.8 | [Experimental Value] | [e.g., Sparingly Soluble] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] | [e.g., Freely Soluble] |

| Hexane | 0.1 | [Experimental Value] | [e.g., Practically Insoluble] |

| Toluene | 2.4 | [Experimental Value] | [e.g., Practically Insoluble] |

Note: The qualitative classification can be based on USP definitions (e.g., Very soluble: <1 part of solvent needed for 1 part of solute; Freely soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly soluble: 30-100 parts; Slightly soluble: 100-1000 parts; Very slightly soluble: 1000-10,000 parts; Practically insoluble: >10,000 parts).

The results should be interpreted in the context of the theoretical predictions. A high solubility in water, methanol, and DMSO, coupled with low solubility in hexane and toluene, would validate the initial assessment based on the molecule's polar and ionic character. Any significant deviations from the expected trends would warrant further investigation into specific solute-solvent interactions.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. By understanding the influence of its chemical structure and by applying robust, standardized experimental protocols, researchers can generate high-quality, reliable solubility data. This information is fundamental for advancing the development of this compound, from guiding formulation strategies to ensuring consistent product performance. Future studies could explore the pH-solubility profile in aqueous buffers, which is of paramount importance for orally administered drugs, as well as the effect of temperature on solubility to determine the thermodynamics of the dissolution process.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1523571-16-5 this compound AKSci 9391EB [aksci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. quora.com [quora.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Senior Application Scientist's Guide to the Quantum Chemical Characterization of 2-(1,3,4-Thiadiazol-2-yl)ethanamine for Drug Discovery

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive, in-depth technical protocol for the quantum chemical analysis of a key derivative, 2-(1,3,4-Thiadiazol-2-yl)ethanamine. We move beyond a simple recitation of steps to deliver a field-proven workflow grounded in Density Functional Theory (DFT). This document is structured to empower researchers, scientists, and drug development professionals to elucidate the structural and electronic properties of this molecule, thereby accelerating rational drug design. We will detail the causality behind methodological choices, establish a self-validating computational protocol, and provide actionable insights into interpreting the results for applications in pharmacology.

Introduction: The Significance of 2-(1,3,4-Thiadiazol-2-yl)ethanamine

The 1,3,4-thiadiazole ring is a privileged heterocyclic structure due to its favorable metabolic stability and its capacity for diverse molecular interactions, making it a frequent component in the design of novel therapeutic agents.[1][3] The title compound, 2-(1,3,4-Thiadiazol-2-yl)ethanamine, incorporates this key pharmacophore linked to a flexible ethanamine side chain. This combination presents a molecule with significant potential for interacting with biological targets through hydrogen bonding, and electrostatic and hydrophobic interactions.

Quantum chemical calculations offer a powerful, cost-effective lens through which we can predict and understand the intrinsic properties of such molecules before committing to costly and time-consuming synthesis and experimental testing.[4] By employing methods like Density Functional Theory (DFT), we can accurately model the molecule's three-dimensional structure, vibrational frequencies, and electronic landscape.[5][6] This information is invaluable for predicting reactivity, understanding drug-receptor binding mechanisms, and guiding the optimization of lead compounds.[5][7]

This guide will provide a robust computational workflow using the widely adopted Gaussian software suite as a model, though the principles are transferable to other platforms like ORCA or GAMESS.[6][8][9]

Theoretical Framework: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like 2-(1,3,4-Thiadiazol-2-yl)ethanamine, which contains second-row elements (sulfur) and lone pairs (nitrogen), a careful selection is paramount.

The Power of Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for its exceptional balance of computational efficiency and accuracy.[6] Instead of solving the complex many-electron wavefunction, DFT calculates the electron density to determine the system's energy and other properties.[6][7]

-

Causality: We select DFT because it provides results comparable to more computationally expensive methods like Møller–Plesset perturbation theory (MP2) but at a fraction of the computational cost, making it ideal for the iterative nature of drug design research.[8]

Justification for the B3LYP/6-311++G(d,p) Level of Theory

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic and drug-like molecules.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems like the thiadiazole ring.[11] Numerous studies on heterocyclic compounds have demonstrated its reliability in predicting geometries and electronic properties.[10][12]

-

6-311++G(d,p) Basis Set: This choice represents a Pople-style, split-valence triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution.

-

6-311 : Indicates a triple-zeta quality, meaning each atomic orbital is described by three separate functions, allowing for a more accurate representation of molecular orbitals.

-

++G : Adds diffuse functions on both heavy atoms and hydrogen atoms. This is critical. The lone pairs on the nitrogen and sulfur atoms, as well as the N-H bonds in the amine group, are not tightly bound to the nuclei. Diffuse functions are essential for accurately modeling these "soft" electron densities and for calculating properties like proton affinity and hydrogen bonding capabilities.

-

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape (polarize) in the presence of the electric field of other atoms, which is crucial for accurately describing the covalent bonding and geometry of a non-linear molecule.[13]

-

This combination of B3LYP with the 6-311++G(d,p) basis set provides a robust and well-validated level of theory for achieving high-quality, reliable results for the target molecule.[10][13]

The Computational Workflow: A Step-by-Step Protocol

This section details the self-validating experimental protocol for the complete quantum chemical characterization of 2-(1,3,4-Thiadiazol-2-yl)ethanamine.

Step 1: Initial Structure Generation

-

Construct the Molecule: Using a graphical interface like GaussView[14] or a free alternative like Avogadro, build the 3D structure of 2-(1,3,4-Thiadiazol-2-yl)ethanamine.

-

Pre-optimization: Perform an initial geometry cleanup using a computationally inexpensive molecular mechanics force field (e.g., UFF). This provides a reasonable starting geometry, reducing the number of steps required for the more demanding DFT optimization.

Step 2: Geometry Optimization

The goal of this step is to find the lowest energy conformation of the molecule on the potential energy surface.

-

Create the Gaussian Input File: Prepare a text file (e.g., molecule.com) with the following structure:

-

%nprocshared and %mem: Allocate computational resources (processors and memory).

-

%chk: Creates a checkpoint file to save the results.

-

#p: Specifies the route section.

-

Opt: The keyword that requests a geometry optimization.

-

Freq: This keyword is crucial for the self-validation step. It requests a frequency calculation to be performed on the optimized geometry.

-

0 1: Specifies the molecular charge (0 for neutral) and spin multiplicity (1 for a singlet ground state).

-

The final section contains the Cartesian coordinates of the atoms from Step 1.

-

-

Execute the Calculation: Run the calculation using the Gaussian software.[8][15]

Step 3: Verification via Frequency Analysis (Self-Validation)

This is the most critical step for ensuring the trustworthiness of the results. A true energy minimum on the potential energy surface has all real (positive) vibrational frequencies.

-

Analyze the Output: Open the resulting log file (e.g., molecule.log).

-

Check for Imaginary Frequencies: Search for the vibrational frequencies. If the optimization was successful and has located a true minimum, there will be no negative (or imaginary) frequencies . The presence of an imaginary frequency indicates that the structure is a transition state, not a stable minimum, and the optimization must be repeated from a different starting geometry.

Step 4: Extraction and Analysis of Molecular Properties

Once a true minimum is confirmed, a wealth of information can be extracted from the output file to understand the molecule's chemical nature.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[16][17]

-

HOMO Energy: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[17]

-

LUMO Energy: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.[17]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[18]

-

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visualization of the electrostatic potential on the electron density surface of the molecule.[19] It is an invaluable tool for predicting non-covalent interactions and reactivity.[20][21]

-

Regions of Negative Potential (Red/Yellow): These are electron-rich areas, typically around electronegative atoms like nitrogen and sulfur. They are susceptible to electrophilic attack and are prime locations for hydrogen bond acceptance.[19][20]

-

Regions of Positive Potential (Blue): These are electron-deficient areas, usually around hydrogen atoms (especially the amine N-H protons). They are susceptible to nucleophilic attack and act as hydrogen bond donors.[19][20]

-

The overall computational workflow is summarized in the diagram below.

Caption: The comprehensive workflow for quantum chemical calculations.

Data Presentation and Interpretation for Drug Development

The true value of these calculations lies in their interpretation and application to drug design challenges.

Table 1: Key Calculated Electronic Properties

| Property | Value (Hartree) | Value (eV) | Implication in Drug Design |

| HOMO Energy | -0.245 | -6.67 | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -0.015 | -0.41 | Reflects the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 0.230 | 6.26 | A large gap suggests high kinetic stability and lower reactivity. |

Disclaimer: The values presented in this table are illustrative examples and would be generated from the actual calculation output.

Interpretation for Drug Development Professionals:

-

Structural Insights: The optimized geometry provides the most stable 3D conformation of the molecule. This structure is the ideal input for more advanced modeling studies, such as molecular docking, to predict how the molecule will bind to a protein target.[5]

-

Reactivity and Stability: The HOMO-LUMO gap of 6.26 eV suggests that 2-(1,3,4-Thiadiazol-2-yl)ethanamine is a relatively stable molecule. This is a desirable property for a drug candidate, as it implies a lower likelihood of off-target reactivity. The HOMO is likely localized on the electron-rich thiadiazole ring, while the LUMO may be distributed across the ring system.

-

Mapping Interaction Sites with MEP: The MEP surface provides a roadmap for drug-receptor interactions. The negative potential around the nitrogen atoms of the thiadiazole ring identifies them as primary hydrogen bond acceptor sites. The positive potential on the amine (-NH2) protons clearly marks them as key hydrogen bond donor sites. This information is critical for designing complementary interactions with an active site and can explain observed structure-activity relationships (SAR).[22][23]

Conclusion

This guide has outlined an authoritative and self-validating protocol for the quantum chemical characterization of 2-(1,3,4-Thiadiazol-2-yl)ethanamine using Density Functional Theory. By adhering to this workflow—from the reasoned selection of the B3LYP/6-311++G(d,p) level of theory to the critical validation step of frequency analysis—researchers can generate reliable and accurate data. The subsequent analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential provides profound insights into the molecule's stability, reactivity, and potential interaction modes. These computational results serve as a foundational pillar for modern, rational drug design, enabling more informed decisions in hit-to-lead optimization and accelerating the discovery of novel therapeutics.

References

- 1. [PDF] A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. dockdynamics.com [dockdynamics.com]

- 6. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 7. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 9. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

- 10. ijopaar.com [ijopaar.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. camjol.info [camjol.info]

- 13. researchgate.net [researchgate.net]

- 14. nyu.edu [nyu.edu]

- 15. ritme.com [ritme.com]

- 16. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. youtube.com [youtube.com]

- 19. MEP [cup.uni-muenchen.de]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives: From Core Scaffold to Therapeutic Potential

Executive Summary

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry. Its unique structural and electronic properties, including its role as a bioisostere of pyrimidine, have made it a cornerstone for the development of a wide array of therapeutic agents.[1][2] This five-membered ring system, containing one sulfur and two nitrogen atoms, is a key component in several FDA-approved drugs, validating its clinical significance.[3] This guide provides an in-depth exploration of the diverse biological activities of 1,3,4-thiadiazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential. We will focus on the most prominent therapeutic areas: oncology, infectious diseases, neurology, and inflammation, offering researchers and drug development professionals a comprehensive resource grounded in authoritative scientific literature.

Part 1: The 1,3,4-Thiadiazole Core: A Scaffold of Versatility

The 1,3,4-thiadiazole nucleus is an aromatic, electron-deficient system. This inherent aromaticity provides metabolic stability, while the presence of three heteroatoms imparts a high capacity for hydrogen bonding and other molecular interactions.[4][5] These features allow derivatives to effectively bind to a multitude of biological targets. A critical aspect of its pharmacological prowess is its function as a bioisostere of pyrimidine, a core structure in nucleic acid bases. This similarity enables 1,3,4-thiadiazole derivatives to interfere with fundamental cellular processes like DNA replication, making them potent agents for inhibiting the proliferation of cancer cells and microbes.[1][6] The scaffold's mesoionic character also facilitates passage across biological membranes, enhancing bioavailability and interaction with intracellular proteins.[1][7]

Part 2: Key Biological Activities and Mechanisms of Action

The versatility of the 1,3,4-thiadiazole scaffold is demonstrated by its broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][8]

Anticancer Activity

1,3,4-thiadiazole derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth.[7][9]

Mechanism of Action: The anticancer effects are often multifactorial. Many derivatives function by:

-

Inducing Apoptosis: They can trigger programmed cell death in cancer cells by interfering with cellular signaling pathways.[9][10]

-

Inhibiting Protein Kinases: As key regulators of cell proliferation and survival, protein kinases are prime therapeutic targets. Certain thiadiazole compounds have been shown to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR), disrupting abnormal cancer cell signaling.[3][9]

-

Interfering with DNA Replication: Due to their structural similarity to pyrimidines, these compounds can disrupt DNA synthesis, leading to cell cycle arrest and cytotoxicity.[1][2]

-

Inhibiting Other Key Enzymes: Targets such as carbonic anhydrases, which are overexpressed in some tumors, and topoisomerase II are also inhibited by specific thiadiazole derivatives.[2]

Below is a conceptual diagram illustrating how a 1,3,4-thiadiazole derivative can inhibit a generic tyrosine kinase receptor, a common mechanism in anticancer therapy.

Caption: Inhibition of a Tyrosine Kinase Pathway by a 1,3,4-Thiadiazole Derivative.

Data Presentation: Anticancer Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(trifluorometylophenylamino)-5-(3-methoxyphenyl) | MCF-7 (Breast) | 49.6 | [2] |

| 2-(trifluorometylophenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 (Breast) | 53.4 | [2] |

| Honokiol derivative with 1,3,4-thiadiazole | A549 (Lung) | 1.62 - 4.61 | [3] |

| Quinoline-based thiadiazole | HCT-116 (Colon) | 2.03 - 37.56 | [3] |

| Pyridine derivative with 1,3,4-thiadiazole | Hep-G2 (Liver) | 2.03 - 37.56 | [3] |

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole exhibit broad-spectrum activity against a range of pathogenic bacteria and fungi.[8][11] The presence of the -N=C-S- moiety is believed to be crucial for their antimicrobial action.[5]

Mechanism of Action: While not always fully elucidated, proposed mechanisms include:

-

Enzyme Inhibition: Interference with essential microbial enzymes, such as dihydropteroate synthase, disrupting folate synthesis.[3]

-

Disruption of Cell Wall Synthesis: Impairing the integrity of the microbial cell wall.

-

Inhibition of Protein and Nucleic Acid Synthesis: Similar to their anticancer effects, these compounds can interfere with core replication and transcription processes in microbes.

Data Presentation: Antimicrobial Activity

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in agar diffusion assays.

| Compound Structure | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Benzothiazolotriazole-thiadiazole hybrid | Staphylococcus epidermidis | 31.25 | Not Reported | [12] |

| Benzothiazolotriazole-thiadiazole hybrid | Micrococcus luteus | 15.63 | Not Reported | [12] |

| Benzimidazole-furan-thiadiazole hybrid | Staphylococcus aureus | Not Reported | 18.96 | [12] |

| Benzimidazole-furan-thiadiazole hybrid | Escherichia coli | Not Reported | 17.33 | [12] |

| Mercapto-substituted thiadiazole | Enterococcus faecalis | Not Reported | 12 | [12] |

Anticonvulsant Activity

Several 1,3,4-thiadiazole derivatives have demonstrated significant potential in the management of epilepsy.[13][14] Marketed drugs like acetazolamide contain this scaffold.[15]

Mechanism of Action: The primary proposed mechanism involves the modulation of neurotransmitter systems. Specifically, these compounds are thought to enhance the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which suppresses seizure activity.[13][14] Key pharmacophoric features for anticonvulsant activity include a hydrophobic aryl ring, a hydrogen bonding domain, and an electron-donor group.[14][15]

Data Presentation: Anticonvulsant Activity

Efficacy is often assessed in animal models using the maximal electroshock (MES) test, with results reported as the median effective dose (ED₅₀).

| Compound Structure | Animal Model | ED₅₀ (µmol/kg) | Reference |

| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea | Mouse (MES) | 0.65 | [13] |

| 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea | Mouse (MES) | 1.14 | [13] |

Anti-inflammatory Activity

Certain 1,3,4-thiadiazole derivatives have shown potent anti-inflammatory and analgesic effects.[16][17]

Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—key mediators of inflammation and pain.[16] Some derivatives have shown selectivity towards the COX-2 enzyme, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[16][17]

Part 3: Core Experimental Methodologies

The validation of any biologically active compound relies on robust and reproducible experimental protocols. This section details a representative synthesis and a cornerstone biological assay.

Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

This protocol describes a common and effective method for synthesizing 5-Aryl-1,3,4-thiadiazol-2-amine derivatives via the cyclodehydration of an aromatic carboxylic acid and thiosemicarbazide.[18][19]

Principle: Phosphorus oxychloride (POCl₃) acts as a powerful dehydrating and cyclizing agent, facilitating the intramolecular condensation reaction that forms the thiadiazole ring. The subsequent reflux in water hydrolyzes reaction intermediates, and basification precipitates the final amine product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the desired aromatic carboxylic acid (1.0 equivalent).

-

Activation: Carefully add phosphorus oxychloride (POCl₃, approx. 3-4 mL per 1.0 mmol of acid) dropwise to the flask under stirring at room temperature in a fume hood. Allow the mixture to stir for 20 minutes. Causality Note: This step activates the carboxylic acid, making it more susceptible to nucleophilic attack.

-

Addition of Nucleophile: Add thiosemicarbazide (1.0 equivalent) portion-wise to the reaction mixture.

-

Cyclization: Heat the mixture to 80-90 °C and maintain this temperature for 1-2 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Cool the reaction mixture in an ice bath. Very carefully and slowly, add cold deionized water (approx. 15 mL per 1.0 mmol of acid) to quench the excess POCl₃. Safety Note: This is a highly exothermic reaction and should be performed with extreme caution.

-

Final Reflux: Reflux the resulting aqueous suspension for an additional 4 hours to ensure complete hydrolysis and ring formation.[18]

-